N-butyl-2-(4-methoxyphenoxy)propanamide has been identified as a PPAR α/γ dual agonist []. PPARs are ligand-activated transcription factors belonging to the nuclear receptor superfamily. Upon ligand binding, PPARs heterodimerize with the retinoid X receptor and bind to specific DNA sequences called PPAR response elements (PPREs) located in the promoter regions of target genes. This binding regulates the expression of genes involved in lipid and glucose metabolism, insulin sensitivity, inflammation, and cell differentiation.
N-butyl-2-(4-methoxyphenoxy)propanamide (Muraglitazar/BMS-298585) is currently under investigation for its potential in treating type 2 diabetes and dyslipidemia []. Its dual-agonistic activity on both PPARα and PPARγ makes it a promising candidate for addressing both glucose and lipid abnormalities associated with these conditions.
CAS No.: 18465-19-5
CAS No.: 14681-59-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4